molecular formula C6H14ClN3O2 B13449323 N',4-dihydroxypiperidine-1-carboximidamide hydrochloride

N',4-dihydroxypiperidine-1-carboximidamide hydrochloride

Cat. No.: B13449323
M. Wt: 195.65 g/mol
InChI Key: MHTRVBSBFGGUDP-UHFFFAOYSA-N
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Description

N’,4-dihydroxypiperidine-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C6H13N3O2·HCl. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of hydroxyl groups and a carboximidamide group attached to a piperidine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,4-dihydroxypiperidine-1-carboximidamide hydrochloride typically involves the reaction of piperidine derivatives with hydroxylamine and subsequent functionalization. One common method includes the following steps:

Industrial Production Methods

Industrial production of N’,4-dihydroxypiperidine-1-carboximidamide hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Methods such as crystallization, filtration, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N’,4-dihydroxypiperidine-1-carboximidamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Alkoxides, carboxylates.

Major Products Formed

    Oxidation Products: Carbonyl derivatives such as ketones or aldehydes.

    Reduction Products: Amines.

    Substitution Products: Ethers or esters depending on the nucleophile used.

Scientific Research Applications

N’,4-dihydroxypiperidine-1-carboximidamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’,4-dihydroxypiperidine-1-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’,4-dihydroxypiperidine-1-carboximidamide hydrochloride is unique due to the presence of both hydroxyl and carboximidamide groups on the piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H14ClN3O2

Molecular Weight

195.65 g/mol

IUPAC Name

N',4-dihydroxypiperidine-1-carboximidamide;hydrochloride

InChI

InChI=1S/C6H13N3O2.ClH/c7-6(8-11)9-3-1-5(10)2-4-9;/h5,10-11H,1-4H2,(H2,7,8);1H

InChI Key

MHTRVBSBFGGUDP-UHFFFAOYSA-N

Isomeric SMILES

C1CN(CCC1O)/C(=N/O)/N.Cl

Canonical SMILES

C1CN(CCC1O)C(=NO)N.Cl

Origin of Product

United States

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